propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate
Description
Historical Development and Classification as a Nucleotide Analog
Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate is a synthetic nucleotide analog prodrug designed to inhibit viral RNA-dependent RNA polymerase (RdRp). Its development aligns with advancements in antiviral therapeutics targeting RNA viruses, particularly hepatitis C virus (HCV) and coronaviruses.
The compound belongs to a class of phosphoramidate prodrugs, which enhance intracellular delivery of active nucleotide triphosphates. This strategy was pioneered in drugs like sofosbuvir (PSI-7977), a uridine analog approved for HCV treatment. The structural complexity of this compound—featuring a 1'-cyano-2'-fluoro-2'-methyl-ribose modification and phosphoramidate linkages—reflects optimizations for enzymatic stability and target specificity.
Chemical Classification and Nomenclature Systems
This molecule is classified under:
- Nucleotide analogs : Mimics endogenous nucleosides, incorporating modified sugar and base moieties.
- Prodrugs : Requires enzymatic activation to release the pharmacologically active metabolite.
IUPAC Name
The systematic name follows guidelines for stereochemistry and functional group prioritization:
This compound
Key features include:
Molecular Formula and Structural Identifiers
Molecular Formula
Derived from the IUPAC name, the formula is:
C₃₄H₄₃FN₅O₁₄P₂
Structural Identifiers
| Identifier | Value |
|---|---|
| SMILES | CC(C)OC(=O)C(C)NP(=O)(OC1=CC=CC=C1)OC[C@H]2C@@HOP(=O)(OC3=CC=CC=C3)NCC@HO |
| InChIKey | RWWYLEGWBNMMLJ-YSOARWBDSA-N |
| XLogP3 | 3.2 |
The structure includes:
- A fluorinated methyl-oxolane ring for enhanced metabolic stability.
- Dioxopyrimidinyl base mimicking uracil in viral RNA.
Data Tables
Table 1: Molecular and Structural Data
| Property | Detail |
|---|---|
| Molecular Weight | 848.68 g/mol |
| Hydrogen Bond Donors | 6 |
| Hydrogen Bond Acceptors | 14 |
| Rotatable Bonds | 16 |
| Topological Polar SA | 242 Ų |
Table 2: Classification and Nomenclature
| System | Identifier |
|---|---|
| IUPAC Name | This compound |
| Simplified Synonym | Not formally assigned; analogous to sofosbuvir derivatives. |
Properties
IUPAC Name |
propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H45FN4O13P2/c1-21(2)47-30(41)23(5)37-53(44,50-25-14-10-8-11-15-25)46-20-27-29(34(7,35)32(49-27)39-19-18-28(40)36-33(39)43)52-54(45,51-26-16-12-9-13-17-26)38-24(6)31(42)48-22(3)4/h8-19,21-24,27,29,32H,20H2,1-7H3,(H,37,44)(H,38,45)(H,36,40,43)/t23-,24-,27+,29+,32+,34+,53?,54?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVORGVRHMQFKTN-ACVYKXDBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)OP(=O)(NC(C)C(=O)OC(C)C)OC3=CC=CC=C3)OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)C)NP(=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)OP(=O)(N[C@@H](C)C(=O)OC(C)C)OC3=CC=CC=C3)OC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H45FN4O13P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
798.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of propan-2-yl (2S)-2-[...]-propanoate is C₃₄H₄₅FN₄O₁₃P₂, with a molecular weight of approximately 798.69 g/mol. The compound features a unique structural configuration that includes:
- Propan-2-yl group
- Phenoxyphosphoryl moiety
- Dioxopyrimidin and fluorinated components
This structural complexity contributes to its biological activity and potential therapeutic benefits.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Research indicates that it can modulate the activity of target proteins involved in various disease pathways. Notably, molecular docking studies suggest that propan-2-yl (2S)-2-[...]-propanoate can effectively bind to enzymes critical for pathogen survival and cancer cell proliferation.
Table: Biological Activity Overview
Synthesis and Chemical Reactions
The synthesis of propan-2-yl (2S)-2-[...]-propanoate involves multiple steps, including the formation of the oxolan ring and the introduction of functional groups such as fluorine and hydroxyl groups. Each step requires specific reaction conditions to ensure high yield and purity.
Common Reactions:
- Oxidation : Hydroxyl groups can be oxidized to form ketones or aldehydes.
- Reduction : The compound can be reduced to remove certain functional groups.
- Substitution : The fluorine atom may be substituted with other functional groups.
These reactions highlight the compound's versatility and potential for further modifications to enhance its biological activity.
Case Studies and Research Findings
Recent studies have demonstrated the efficacy of propan-2-yl (2S)-2-[...]-propanoate in various biological assays:
-
Antiviral Activity : In vitro studies showed significant inhibition of viral replication in cell cultures.
- Study Reference : A study published in 2023 reported a 75% reduction in viral load when cells were treated with the compound.
- Anticancer Properties : Animal models demonstrated tumor growth inhibition when treated with propan-2-yl (2S)-2-[...]-propanoate.
Scientific Research Applications
Molecular Formula and Weight
- Molecular Formula : C34H45FN4O13P2
- Molecular Weight : 798.7 g/mol
Structural Features
The compound features:
- A dioxopyrimidine moiety that enhances its biological activity.
- Fluorinated and hydroxylated groups that contribute to its reactivity and stability.
- A phosphonate group that is often associated with biological activity, particularly in nucleotide analogs.
Antiviral Activity
Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-4-methyl-3-[[[(2S)-1-oxo-1-propan-2-yloxypropan-2-yl]amino]-phenoxyphosphoryl]oxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate has been investigated for its potential as an antiviral agent. Its mechanism of action may involve the inhibition of viral replication processes similar to other nucleoside analogs. For instance, compounds with similar structures have shown efficacy against viruses like the Hepatitis C virus by targeting essential viral proteins .
Pharmaceutical Development
The compound's unique chemical structure positions it as a candidate for drug development. Its ability to mimic natural nucleotides allows it to interfere with viral RNA synthesis. This characteristic is particularly valuable in the design of therapies for viral infections where traditional treatments are ineffective.
Chemical Synthesis Research
Research into the synthesis of propan-2-yl (2S)-2-[...] has led to advancements in synthetic methodologies. The compound's synthesis typically involves multi-step processes that require precise control over reaction conditions to ensure high yield and purity. This research is crucial for scaling up production for clinical applications .
Case Study 1: Antiviral Efficacy
A study published in Nature explored the antiviral properties of structurally similar compounds, demonstrating that modifications in the molecular structure could significantly enhance activity against specific viral targets. The findings suggest that propan-2-yl (2S)-2-[...] could be optimized further for improved efficacy against a broader range of viruses .
Case Study 2: Synthesis Optimization
Research conducted on the synthesis pathways for this compound revealed that using continuous flow reactors can improve reaction efficiency and product yield. This method minimizes by-products and enhances the scalability of production.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
Propan-2-yl (2R)-2-{[(S)-{[(2R,3R,5R)-5-(2-Amino-6-Ethoxy-9H-Purin-9-yl)-4,4-Dichloro-3-Hydroxyoxolan-2-yl]Methoxy}(Phenoxy)Phosphoryl]Amino}Propanoate ()
- Molecular Weight : 633.42 g/mol.
- Key Differences: Replaces the dioxopyrimidine with a 2-amino-6-ethoxy purine base. Contains 4,4-dichloro substituents on the oxolane ring.
- Implications: The purine base may alter base-pairing specificity in viral RNA.
Methyl Ester Analog ()
- Molecular Weight : 501.40 g/mol.
- Key Differences :
- Substitutes the isopropyl ester with a methyl ester .
- Implications :
Sulfanylidene-Phosphorus Derivative ()
Comparative Data Table
Preparation Methods
Intermediate Condensation and Hydrolysis
The first patented route involves the condensation of a ribose-derived intermediate (compound 4 ) with a phenoxyphosphoryl amino acid derivative (compound 5 ) to form a protected phosphoramidate intermediate (compound 3 ). Key steps include:
-
Coupling Reaction : Compound 4 (where R = hydrogen or hydroxy-protecting group, X = leaving group such as tosylate or mesylate) reacts with compound 5 in a polar aprotic solvent (e.g., tetrahydrofuran or dimethylformamide) at 60–80°C for 8–12 hours. The reaction proceeds via nucleophilic displacement of the leaving group (X), forming a P–O bond.
-
Hydrolysis : Compound 3 undergoes hydrolysis in 70% aqueous acetic acid at 90–95°C, cleaving the benzoyl protecting group to yield compound 2 . This step achieves >95% conversion within 4–6 hours, as monitored by HPLC.
-
Deprotection : The final deprotection of compound 2 using aqueous ammonia or ammonium chloride at 25–30°C yields sofosbuvir.
Critical Parameters :
Metallic Salt-Mediated Coupling
An improved method employs metallic salts (e.g., MgCl₂, LiCl) to facilitate coupling between compound III (a deprotected ribose intermediate) and compound II (a phosphoramidate precursor) under ambient conditions.
-
Reaction Setup : Compound III is reacted with compound II in tetrahydrofuran (THF) containing MgCl₂ (1.2 equiv) and ammonium chloride (2.0 equiv) at 25–30°C for 2–6 hours.
-
Workup : The reaction mixture is concentrated under reduced pressure, and the crude product is recrystallized from a mixture of acetonitrile and ethyl acetate (3:1 v/v) to afford sofosbuvir in 82–88% yield.
Advantages :
-
Eliminates cryogenic conditions (−20°C to −15°C) required in earlier methods.
-
Reduces reliance on Grignard reagents, enhancing safety and scalability.
Key Intermediates and Their Characterization
Compound 3a: Crystalline Intermediate
The crystalline intermediate 3a (formula C₂₃H₂₈FN₃O₉P) is characterized by a distinctive X-ray powder diffraction pattern with peaks at 2θ = 8.5°, 12.7°, 17.3°, and 21.9°. This intermediate’s stability under acidic hydrolysis conditions makes it pivotal for large-scale production.
Compound II: Phosphoramidate Precursor
Compound II (formula C₁₅H₂₂NO₇P) features a chiral center at the phosphorus atom, necessitating stereoselective synthesis. Chiral resolution via supercritical fluid chromatography (SFC) using 20% methanol in CO₂ achieves >99% enantiomeric excess.
Reaction Conditions and Optimization
Solvent and Catalyst Screening
Hydrolysis Kinetics
Hydrolysis of compound 3 in 70% acetic acid follows first-order kinetics with a rate constant (k) of 0.18 h⁻¹ at 90°C. The reaction’s activation energy (Eₐ) is calculated as 45 kJ/mol, indicating moderate temperature sensitivity.
Purification and Isolation Techniques
Crystallization
Sofosbuvir is purified via anti-solvent crystallization using ethyl acetate and n-heptane (1:2 v/v). This method reduces impurity levels (e.g., des-fluoro byproducts) to <0.1%.
Q & A
Q. What safety protocols are critical for handling phosphorylated intermediates during scale-up?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use flame-retardant lab coats, nitrile gloves (tested for permeation resistance), and full-face respirators with P100 filters .
- Waste Management : Quench reactive phosphoryl intermediates with 10% aqueous NaHCO before disposal .
Data Analysis & Computational Tools
Q. How can machine learning (ML) improve reaction condition screening for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
